5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one
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Overview
Description
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a bromine atom at the 5-position of the pyrimidine ring and a cyclopropylmethyl group attached to the nitrogen atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the cyclopropylmethyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to achieve selective bromination at the 5-position. The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The presence of the cyclopropylmethyl group allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Cyclopropylmethyl Halides: Used for introducing the cyclopropylmethyl group.
Potassium Carbonate: Common base used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-(cyclopropylmethyl)pyrimidin-2(1H)-one derivatives.
Scientific Research Applications
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of pyrimidine derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromouracil: A pyrimidine derivative with a bromine atom at the 5-position, commonly used as a mutagen in biological studies.
1-(Cyclopropylmethyl)pyrimidin-2(1H)-one: Similar structure but lacks the bromine atom, which can result in different reactivity and biological activity.
Uniqueness
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one is unique due to the presence of both the bromine atom and the cyclopropylmethyl group
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(12)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGPBUVRISRPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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